molecular formula C8H7ClN2O2 B14855606 N-(4-Chloro-6-formylpyridin-2-YL)acetamide

N-(4-Chloro-6-formylpyridin-2-YL)acetamide

Cat. No.: B14855606
M. Wt: 198.60 g/mol
InChI Key: ZHERYFRMEFDDJV-UHFFFAOYSA-N
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Description

N-(4-Chloro-6-formylpyridin-2-YL)acetamide is a chemical compound with the molecular formula C8H7ClN2O2 and a molecular weight of 198.608 g/mol . This compound is characterized by the presence of a chloro-substituted pyridine ring with a formyl group at the 6-position and an acetamide group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

N-(4-chloro-6-formylpyridin-2-yl)acetamide

InChI

InChI=1S/C8H7ClN2O2/c1-5(13)10-8-3-6(9)2-7(4-12)11-8/h2-4H,1H3,(H,10,11,13)

InChI Key

ZHERYFRMEFDDJV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=N1)C=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-Chloro-6-formylpyridin-2-YL)acetamide can be achieved through several methods. One common synthetic route involves the reaction of 4-chloro-2-aminopyridine with acetic anhydride in the presence of a catalyst to form the acetamide derivative. The formyl group can then be introduced at the 6-position through a formylation reaction using formic acid or a formylating agent under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

N-(4-Chloro-6-formylpyridin-2-YL)acetamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents and conditions for these reactions include the use of solvents like ethanol or dichloromethane and catalysts such as palladium or copper compounds.

Scientific Research Applications

N-(4-Chloro-6-formylpyridin-2-YL)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Chloro-6-formylpyridin-2-YL)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro group can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can disrupt essential biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

N-(4-Chloro-6-formylpyridin-2-YL)acetamide can be compared with other similar compounds such as N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide and N-(2-Chloro-6-formylpyridin-3-yl)pivalamide . These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring. The presence of different substituents can significantly impact their chemical reactivity, biological activity, and potential applications. This compound is unique due to its specific substitution pattern, which imparts distinct properties and makes it a valuable compound for various research applications.

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